CYP2A6-Catalyzed Cotinine 3′-Hydroxylation: Definitive Enzyme Kinetics and Exclusive Metabolic Pathway
In human liver microsomes, trans-3′-hydroxycotinine formation from cotinine demonstrates single-enzyme Michaelis-Menten kinetics with a Km of 234.5 ± 26.8 μM and Vmax of 37.2 ± 2.4 pmol/min/mg protein. Cotinine 3′-hydroxylation is catalyzed exclusively by CYP2A6, as confirmed by significant correlation with immunoreactive CYP2A6 content (r = 0.756, P < 0.01) and coumarin 7-hydroxylase activity (r = 0.887, P < 0.001) [1]. In contrast, the respiratory tract-expressed CYP2A13 isoform catalyzes the same reaction with a Km of 45.2 μM and Vmax of 0.7 pmol/min/pmol—a substantially lower catalytic efficiency that is negligible in systemic circulation [2].
| Evidence Dimension | Enzyme kinetics for cotinine 3′-hydroxylation |
|---|---|
| Target Compound Data | Km = 234.5 ± 26.8 μM; Vmax = 37.2 ± 2.4 pmol/min/mg protein (CYP2A6 in human liver microsomes) |
| Comparator Or Baseline | Km = 45.2 μM; Vmax = 0.7 pmol/min/pmol (CYP2A13 expressed in vitro) |
| Quantified Difference | CYP2A6: Vmax ~53-fold higher than CYP2A13; Km ~5.2-fold higher than CYP2A13 |
| Conditions | Human liver microsomes (n=20) for CYP2A6; heterologously expressed CYP2A13 |
Why This Matters
For procurement of 3-hydroxycotinine as a CYP2A6 substrate standard or for in vitro metabolism studies, this quantitative enzymatic specificity confirms that 3HC formation in systemic circulation is a direct, exclusive readout of hepatic CYP2A6 activity, not confounded by extrahepatic isoforms.
- [1] Nakajima M, Yamamoto T, Nunoya K, Yokoi T, Nagashima K, Inoue K, et al. Characterization of CYP2A6 involved in 3′-hydroxylation of cotinine in human liver microsomes. J Pharmacol Exp Ther. 1996;277(2):1010-5. PMID: 8627511. View Source
- [2] He XY, Shen J, Ding X, Lu AY, Hong JY. Metabolism of nicotine and cotinine by human cytochrome P450 2A13. Drug Metab Dispos. 2004;32(6):589-94. View Source
